molecular formula C10H14N2O3S B14807646 2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide

2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide

Cat. No.: B14807646
M. Wt: 242.30 g/mol
InChI Key: XONMPDCUHLOHEE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with a benzene derivative that already contains the sulfonamide group. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropylating agent. The aminomethyl group is then introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.

    Reduction: The sulfonamide group can be reduced to a thiol or sulfide under strong reducing conditions.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the cyclopropoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with various proteins, potentially leading to inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Similar structure but lacks the cyclopropoxy and sulfonamide groups.

    Cyclopropoxybenzene: Contains the cyclopropoxy group but lacks the aminomethyl and sulfonamide groups.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the aminomethyl and cyclopropoxy groups.

Uniqueness

2-(Aminomethyl)-6-cyclopropoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group can enhance the compound’s stability and lipophilicity, while the aminomethyl and sulfonamide groups provide sites for hydrogen bonding and interaction with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(aminomethyl)-6-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c11-6-7-2-1-3-9(15-8-4-5-8)10(7)16(12,13)14/h1-3,8H,4-6,11H2,(H2,12,13,14)

InChI Key

XONMPDCUHLOHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2S(=O)(=O)N)CN

Origin of Product

United States

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